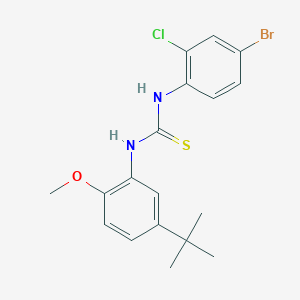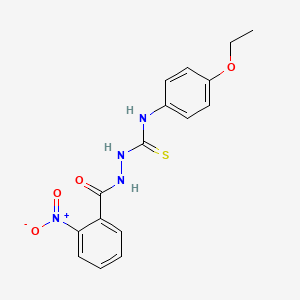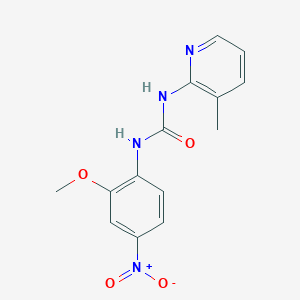
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as CFT or WIN 35,065-2, is a chemical compound that belongs to the family of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By blocking the reuptake of dopamine, this compound increases the levels of dopamine in the brain, leading to enhanced mood, motivation, and reward. This compound also has a high affinity for the dopamine transporter, which allows it to selectively target dopamine neurons.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of dopamine in the brain, leading to enhanced mood, motivation, and reward. It also increases the levels of norepinephrine and serotonin, which are neurotransmitters that play a key role in regulating mood and anxiety. This compound has also been shown to increase metabolic activity in the brain, leading to enhanced cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has a number of advantages for lab experiments. It is a highly selective dopamine reuptake inhibitor, which allows researchers to selectively target dopamine neurons. It is also highly potent, which means that researchers can use lower doses of this compound to achieve the desired effects. However, this compound also has a number of limitations for lab experiments. It is a Schedule II controlled substance, which means that it is highly regulated and can only be used for research purposes. It is also highly addictive, which means that researchers must take precautions to prevent abuse.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One area of research is the potential use of this compound in treating other neurological and psychiatric disorders, such as depression and anxiety. Another area of research is the development of new and more potent dopamine reuptake inhibitors that are less addictive and have fewer side effects. Finally, researchers are also exploring the use of this compound in enhancing cognitive function and memory in healthy individuals.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to be effective in treating cocaine addiction, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. This compound has also been studied for its potential use in enhancing cognitive function and memory.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2S/c1-9-6-16(22)23-15-8-11(2-4-12(9)15)21-17(24)20-10-3-5-14(19)13(18)7-10/h2-8H,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUHWEWCJGJYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-bromobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4118089.png)

![methyl 2-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118104.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4118114.png)
![ethyl 5-phenyl-2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4118116.png)




![2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4118157.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4118182.png)
![methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4118183.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4118192.png)